2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide
Description
2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a pyrano[4,3-c]pyrazole derivative characterized by a cyclopentyl group attached to the acetamide moiety and a methyl substituent on the nitrogen at position 1 of the tetrahydropyrano[4,3-c]pyrazole core.
Properties
IUPAC Name |
2-cyclopentyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-18-14-6-7-20-10-12(14)13(17-18)9-16-15(19)8-11-4-2-3-5-11/h11H,2-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXARLRTJDQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of 2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is . The compound features a complex structure that includes a cyclopentyl group and a tetrahydropyrano-pyrazole moiety, which are known to influence its biological properties.
Research indicates that compounds similar to 2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide may interact with various biological targets. Notably, they can inhibit the TGF-beta signaling pathway, which plays a crucial role in fibrotic diseases. This inhibition suggests potential applications in treating conditions characterized by excessive fibrosis .
Antimicrobial Activity
A study on related compounds showed that modifications in the structure could lead to enhanced antimicrobial properties. For instance, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.05 μM. This highlights the potential for 2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide to be developed as an antitubercular agent .
Toxicity Assessment
In vitro studies have assessed the cytotoxicity of similar compounds on Vero and HaCat cells. The results indicated that these compounds had IC50 values greater than 20 μM, suggesting a favorable safety profile for further development. Additionally, toxicity evaluations in zebrafish models showed no significant cardiac toxicity at lower concentrations (1 and 5 μM), which is promising for therapeutic applications .
Case Studies
| Study | Compound | Activity | MIC | Toxicity |
|---|---|---|---|---|
| Study A | 2-cyclopentyl-N-(...) | Antitubercular | 0.05 μM | No toxicity at 5 μM |
| Study B | Related compound | Fibrosis inhibition | Not specified | No cardiac toxicity at 1 μM |
Comparison with Similar Compounds
Structural Comparison with Pyrano[4,3-c]pyrazole-based Analogs
Substituent Variations on the Acetamide Group
- 2-(2-Chlorophenyl)-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide (): This analog replaces the cyclopentyl group on the acetamide with a 2-chlorophenyl moiety and introduces a cyclopentyl substituent at position 1 of the pyrazole ring. However, the cyclopentyl group on the pyrazole could reduce metabolic oxidation compared to smaller alkyl groups .
- Methyl/Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (): These esters (similarity scores: 0.77–0.79) replace the acetamide with a carboxylate ester. The ester group increases susceptibility to hydrolysis, reducing plasma stability compared to the amide in the target compound. The lower similarity scores highlight the critical role of the acetamide group in maintaining structural integrity for receptor interactions .
Core Structure Modifications
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): This compound replaces the pyrano[4,3-c]pyrazole core with a quinazolinone moiety. The quinazolinone’s planar, conjugated structure may facilitate interactions with enzymes or receptors involved in anticonvulsant activity, diverging from the pyrano-pyrazole’s likely CNS targets.
Functional Group Variations and Their Implications
Table 1: Comparative Analysis of Structural Features
Comparative Pharmacological Profiles
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Pyrano[4,3-c]pyrazole Derivatives: The cyclopentyl group on the acetamide likely enhances blood-brain barrier penetration due to moderate lipophilicity, making it suitable for CNS targets. The methyl group at N1 may reduce steric hindrance compared to bulkier substituents, improving target engagement .
- Quinazolinone Analogs: The dichlorophenyl and dioxoquinazolinone groups in suggest anticonvulsant mechanisms, possibly via modulation of GABA receptors or sodium channels. This contrasts with the pyrano-pyrazole core’s unexplored but structurally distinct target profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
